molecular formula C8H9ClFN B1318990 N-(3-Chloro-2-fluorobenzyl)-N-methylamine CAS No. 1305711-90-3

N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Cat. No. B1318990
CAS RN: 1305711-90-3
M. Wt: 173.61 g/mol
InChI Key: RXXOGUOFLXCDJZ-UHFFFAOYSA-N
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Description

“3-Chloro-2-fluorobenzyl bromide” is a chemical compound used in organic synthesis . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “N-(3-Chloro-2-fluorobenzyl)-N-methylamine” were not found, “3-Chloro-2-fluorobenzyl bromide” is available from several suppliers for use in research and development .


Molecular Structure Analysis

The molecular formula for “3-Chloro-2-fluorobenzyl bromide” is C7H5BrClF .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-fluorobenzyl bromide” include a density of 1.2±0.1 g/cm3, a boiling point of 345.1±27.0 °C at 760 mmHg, and a flash point of 162.5±23.7 °C .

Scientific Research Applications

Vibrational Analysis and Molecular Modeling

  • Vibrational Spectroscopy and Modeling : Dunkers and Ishida (1995) synthesized a compound similar to N-(3-Chloro-2-fluorobenzyl)-N-methylamine, focusing on its vibrational properties through infrared and Raman spectroscopy. They also examined the hydrogen bonding in these molecules using Fourier transform infrared (FT-IR) spectroscopy and molecular modeling (Dunkers & Ishida, 1995).

Synthesis and Biological Activity

  • Synthesis and Activity in Pharmaceutical Compounds : Morie et al. (1994) investigated the synthesis and biological activities of optical isomers of compounds structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine. These compounds showed significant activity in serotonin 5-HT4 receptor agonistic activities (Morie et al., 1994).

  • Synthesis for Anticonvulsant Applications : Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine, and tested them for anticonvulsant activity. These compounds exhibited potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Chemical Reactivity and Complex Formation

  • Complex Formation and Decomposition Studies : Veranitisagul et al. (2011) studied the metal-responsive properties of benzoxazine dimers, which are structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine, focusing on their complex formation with cerium(III) ion and subsequent decomposition to ceria (CeO2) (Veranitisagul et al., 2011).

Fluorescence Properties and Interactions

  • Fluorescence Studies in Solvents : Siqintuya et al. (2007) analyzed the fluorescence properties of compounds structurally related to N-(3-Chloro-2-fluorobenzyl)-N-methylamine in various solvents, revealing insights into intramolecular interactions between phenyl and amino groups (Siqintuya et al., 2007).

Catalytic Applications

  • Catalytic Utilization in Carbon Dioxide Reduction : Yang et al. (2015) developed fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes for catalyzing the formylation and methylation of amines using CO2. Their work highlights the potential catalytic applications of fluorine-functionalized compounds (Yang et al., 2015).

Safety and Hazards

“3-Chloro-2-fluorobenzyl bromide” is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXOGUOFLXCDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256660
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305711-90-3
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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